Clopyralid

Description

This compound is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers. This compound is in the picolinic acid family of herbicides, which also includes aminopyralid, picloram, triclopyr, and several less common herbicides. For control of Creeping Thistle, Cirsium arvense, a noxious, perennial weed, this compound is one of the few effective herbicides available. It is particularly damaging to peas, tomatoes and sunflowers and can render potatoes, lettuce and spinach inedible. It does not affect members of the family Poaceae (grasses).

Structure

3D Structure

Properties

IUPAC Name |

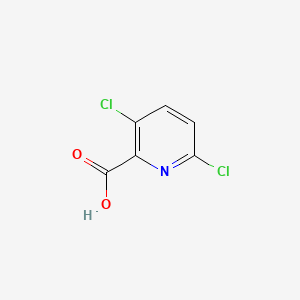

3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029221 | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

1702-17-6 | |

| Record name | Clopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Clopyralid's Mechanism of Action in Susceptible Plant Species: A Technical Guide

Issued: December 14, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the molecular mechanism of action of clopyralid, a synthetic auxin herbicide. It outlines the core signaling pathway, presents quantitative data on its biological efficacy and receptor binding, describes key experimental protocols for its study, and visualizes the underlying processes. This compound acts as a potent mimic of the natural plant hormone indole-3-acetic acid (IAA), hijacking the cell's auxin signaling pathway to induce catastrophic, uncontrolled growth in susceptible broadleaf species.[1][2]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound is a member of the pyridine carboxylic acid family of herbicides and is classified as a synthetic auxin (HRAC/WSSA Group 4).[3][4] Its herbicidal activity stems from its ability to mimic endogenous auxin with high potency and persistence.[1][5] Unlike natural auxin, which is tightly regulated through biosynthesis, transport, and degradation, this compound overwhelms the plant's homeostatic mechanisms, leading to pleiotropic effects that culminate in plant death.[2][3]

The central molecular mechanism involves this compound acting as a "molecular glue" that stabilizes the interaction between two key protein families: the TIR1/AFB auxin co-receptors and the Aux/IAA transcriptional repressors.[6][7]

-

Binding to the Co-Receptor Complex : In the nucleus, this compound binds to a pocket within the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[7][8] This binding event requires the presence of an Aux/IAA protein, forming a stable ternary co-receptor complex: SCFTIR1/AFB-Clopyralid-Aux/IAA.[9][10]

-

Recruitment to SCF E3 Ubiquitin Ligase : TIR1 and AFBs are substrate-recognition subunits of a larger E3 ubiquitin ligase complex known as the SCF complex (Skp1-Cullin-F-box).[11][12] The formation of the stable co-receptor complex recruits the Aux/IAA protein to the SCF machinery.[12]

-

Ubiquitination and Degradation : Once bound, the SCFTIR1/AFB complex poly-ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.[6][13]

-

De-repression of Transcription : The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes.[13][14]

-

Uncontrolled Gene Expression : The persistent activation of ARFs leads to massive, uncontrolled transcription of genes involved in cell elongation, division, and differentiation. This includes genes for cell wall loosening enzymes (expansins), cyclins, and various metabolic pathways.[15][16] This sustained and exaggerated response disrupts normal plant development, causing symptoms like epinasty, stem twisting, and ultimately, vascular tissue destruction and plant death.[1][10]

Quantitative Data

The efficacy of this compound is dose-dependent and varies significantly among plant species. Quantitative assays are crucial for determining sensitivity and understanding the molecular interactions.

Biological Efficacy: Dose-Response Thresholds

The effective dose (ED₅₀) is the concentration of a herbicide that causes a 50% reduction in a measured growth parameter, such as biomass or root length. Susceptible species, particularly legumes, exhibit extremely low ED₅₀ values, highlighting the herbicide's potency.

| Crop Species | Parameter | ED₅₀ (µg kg⁻¹ soil) | 95% Confidence Interval |

| Chickpea | Root Biomass | 4 | 2 - 8 |

| Shoot Biomass | 8 | 5 - 13 | |

| Fieldpea | Root Length | 7 | 5 - 9 |

| Shoot Biomass | 3 | 2 - 5 | |

| Lentil | Root Biomass | 5 | 2 - 14 |

| Root Length | 6 | 3 - 12 | |

| Lupin | Root Length | 9 | 6 - 15 |

| Shoot Biomass | 18 | 11 - 31 | |

| Canola | Root Biomass | 513 | 17 - 15870 |

| Shoot Biomass | 1240 | 276 - 5570 | |

| Wheat | Root Biomass | 821 | 342 - 1969 |

| Shoot Biomass | 2994 | 312 - 28738 | |

| Data derived from pot experiments in sandy soil.[17] |

Molecular Interaction: Co-Receptor Binding Affinities

| TIR1/AFB Partner | Aux/IAA Partner | Ligand | Kd (nM) | Experimental Method |

| TIR1 | Full-length IAA7 | [³H]-IAA | 17.81 ± 7.81 | In vitro radioligand binding |

| TIR1 | DI-DII domains of IAA7 | [³H]-IAA | 13.84 ± 4.63 | In vitro radioligand binding |

| TIR1 | DII domain peptide of IAA7 | [³H]-IAA | 218.40 ± 25.80 | In vitro radioligand binding |

| TIR1 | Full-length IAA12 | [³H]-IAA | 270.25 ± 54.09 | In vitro radioligand binding |

| Lower Kd values indicate higher binding affinity. Data show that the full-length Aux/IAA protein is required for high-affinity auxin binding.[9][10] |

Downstream Effects: Gene Expression Changes

The degradation of Aux/IAA repressors leads to a rapid and dramatic change in the plant's transcriptome. The expression of early auxin-responsive genes, including members of the Aux/IAA, GH3, and SAUR families, can be induced by several hundred or even a thousand-fold following treatment with synthetic auxins.[18]

| Gene Family | Gene ID (Rice) | Putative Function | Reported Fold-Change (vs. control) | Herbicide |

| Aux/IAA | IAA9 | Transcriptional repressor (feedback) | > 200 | Picloram, Dicamba |

| Aux/IAA | IAA20 | Transcriptional repressor (feedback) | > 1000 | Picloram, Dicamba |

| GH3 | GH3-2 | Auxin conjugation (inactivation) | ~ 10 - 100 | 2,4-D |

| SAUR | SAUR39 | Cell expansion | ~ 50 - 200 | 2,4-D, Dicamba |

| Data are representative of responses observed in susceptible species following synthetic auxin treatment.[18] |

Experimental Protocols

Investigating the mechanism of action of this compound involves a variety of in vivo and in vitro assays.

Protocol 1: Herbicide Root Growth Inhibition Assay

This whole-plant bioassay is used to determine the sensitivity of a plant species to this compound and to calculate ED₅₀ values.[19][20]

-

Seed Sterilization and Germination :

-

Surface sterilize seeds (e.g., Arabidopsis thaliana, Lentil) using 70% ethanol for 1 minute, followed by 10% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

-

Plate seeds on Murashige and Skoog (MS) agar medium in square petri dishes. Cold-stratify at 4°C for 2-3 days to synchronize germination.

-

Germinate seedlings by placing plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle) for 4-5 days until roots are established.

-

-

Herbicide Treatment :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a dilution series of this compound in MS agar medium to achieve final concentrations spanning several orders of magnitude (e.g., 0, 1, 5, 10, 50, 100, 500 µg/kg). A solvent-only plate serves as the negative control.

-

Transfer 4-5 day old seedlings of uniform size to the herbicide-containing plates.

-

-

Data Acquisition :

-

Place plates back in the growth chamber in a vertical orientation.

-

Mark the position of the root tip at the time of transfer (Day 0).

-

After a set period (e.g., 5-7 days), scan the plates at high resolution.

-

Measure the length of the primary root from the Day 0 mark to the new root tip using image analysis software (e.g., ImageJ).

-

-

Data Analysis :

-

Calculate the percent root growth inhibition for each concentration relative to the solvent control.

-

Use a statistical software package (e.g., R with the drc package) to fit a four-parameter log-logistic dose-response curve to the data.

-

From the fitted curve, determine the ED₅₀ value, which is the concentration of this compound that inhibits root growth by 50%.

-

Protocol 2: Analysis of Auxin-Responsive Gene Expression by qRT-PCR

This protocol quantifies changes in the transcription of target genes in response to this compound treatment.[2][15]

-

Plant Treatment and Tissue Collection :

-

Grow susceptible plants (e.g., Arabidopsis seedlings) in liquid culture or on agar plates.

-

Apply this compound at a specific concentration (e.g., 1 µM) and a mock/solvent control.

-

Harvest tissue (e.g., whole seedlings or roots) at various time points (e.g., 0, 1, 3, 6 hours) post-treatment.

-

Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

RNA Extraction and cDNA Synthesis :

-

Grind frozen tissue to a fine powder in liquid nitrogen.[2]

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.[2][15]

-

Treat the RNA with DNase I to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer and verify integrity (RIN > 8) with a bioanalyzer.[2]

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[2]

-

-

Quantitative Real-Time PCR (qRT-PCR) :

-

Design and validate gene-specific primers for target auxin-responsive genes (e.g., IAA1, GH3.3) and stable reference genes (e.g., ACTIN2, UBQ10).

-

Prepare the qRT-PCR reaction mix containing SYBR Green master mix, primers, and diluted cDNA.[2]

-

Perform the reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[3][15]

-

-

Data Analysis :

-

Determine the cycle threshold (Ct) values for all samples.

-

Normalize the target gene Ct values to the geometric mean of the reference gene Ct values (ΔCt).

-

Calculate the relative expression fold-change using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated control at each time point.[15]

-

Protocol 3: In Vitro Auxin Receptor Binding Assay using SPR

Surface Plasmon Resonance (SPR) allows for real-time, label-free detection of molecular interactions, making it ideal for quantifying the binding of this compound to the auxin co-receptor complex.[21][22]

-

Protein Expression and Purification :

-

Express recombinant, tagged versions of the TIR1/AFB protein (e.g., His-tagged TIR1) and its partner ASK1 in an expression system like Sf9 insect cells using a baculovirus vector.[22]

-

Purify the SCFTIR1-ASK1 complex using affinity chromatography (e.g., Ni-NTA resin).

-

Synthesize a biotinylated peptide corresponding to the conserved domain II "degron" motif of a target Aux/IAA protein (e.g., IAA7).

-

-

SPR Chip Preparation :

-

Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

-

Immobilize the biotinylated Aux/IAA degron peptide onto the chip surface.

-

-

Binding Analysis :

-

Prepare a running buffer (e.g., HBS-EP+).

-

Inject a constant, low concentration of the purified SCFTIR1-ASK1 complex over the chip surface in the presence of varying concentrations of this compound (or IAA as a positive control). The auxin acts as the "glue" promoting the interaction.

-

The binding of the SCFTIR1 complex to the immobilized peptide is measured in real-time as a change in response units (RU).

-

-

Data Analysis :

-

Measure the association (kₐ) and dissociation (kd) rates from the sensorgrams.

-

Calculate the equilibrium dissociation constant (Kd = kd/kₐ) for the interaction at each this compound concentration. This provides a quantitative measure of binding affinity.

-

Protocol 4: In Vitro Ubiquitination of Aux/IAA Proteins

This biochemical assay reconstitutes the ubiquitination cascade to directly demonstrate that the this compound-dependent SCFTIR1 complex can ubiquitinate an Aux/IAA substrate.[6][23]

-

Component Preparation :

-

Purify all necessary recombinant components:

-

E1 Ubiquitin-Activating Enzyme

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5)

-

E3 Ligase: Purified SCFTIR1-ASK1 complex

-

Substrate: Tagged Aux/IAA protein (e.g., GST-IAA7)

-

Ubiquitin (wild-type or tagged)

-

-

-

Reaction Setup :

-

In a microcentrifuge tube, combine the components in a reaction buffer containing ATP, MgCl₂, and DTT.

-

Set up parallel reactions: a complete reaction, a reaction lacking E3 ligase (-E3), a reaction lacking ATP (-ATP), and a reaction lacking this compound (-Auxin).

-

Add this compound (e.g., 10 µM final concentration) or a solvent control to the appropriate tubes.

-

-

Incubation and Termination :

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Detection :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the blot with an antibody against the substrate's tag (e.g., anti-GST) or an anti-ubiquitin antibody.

-

A successful reaction will show a high-molecular-weight smear or a ladder of bands above the unmodified substrate, representing poly-ubiquitinated Aux/IAA. This ladder should be dependent on the presence of ATP, E3 ligase, and this compound.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. awsjournal.org [awsjournal.org]

- 4. Azido Auxins: Quantitative Binding Data in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. invasive.org [invasive.org]

- 6. Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 11. Identification of an SCF ubiquitin–ligase complex required for auxin response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Item - Estimated doseâresponse thresholds to this compound herbicide (μg kg-1soil) causing 50% (ED50) inhibition to shoot and root parameters of tested species. - Public Library of Science - Figshare [plos.figshare.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. docs.abcam.com [docs.abcam.com]

Chemical and physical properties of 3,6-dichloro-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-pyridinecarboxylic acid, also widely known by its common name clopyralid, is a synthetic organochlorine compound. It belongs to the picolinic acid family of chemicals and is utilized primarily as a selective, systemic herbicide for the control of broadleaf weeds.[1] Beyond its agricultural applications, this compound serves as a versatile building block in chemical synthesis, with potential applications in the development of pharmaceutical and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and signaling pathways.

Chemical and Physical Properties

3,6-Dichloro-2-pyridinecarboxylic acid is a white to off-white crystalline solid under standard conditions.[3][4] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,6-dichloropyridine-2-carboxylic acid |

| Common Name | This compound[1] |

| Synonyms | 3,6-Dichloropicolinic acid[4] |

| CAS Number | 1702-17-6[3] |

| Molecular Formula | C₆H₃Cl₂NO₂[3] |

| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)Cl |

| InChI Key | HUBANNPOLNYSAD-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 192.00 g/mol |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 151-153 °C[5] |

| Boiling Point | Data not readily available |

| Density | ~1.43 g/cm³ (estimate) |

| pKa | 2.32 |

| Solubility | Water: 1.0 g/L; Organic Solvents: Soluble in acetone and methanol. |

| Vapor Pressure | 0.002 Pa at 25°C |

Experimental Protocols

Synthesis

Several methods for the synthesis of 3,6-dichloro-2-pyridinecarboxylic acid have been reported. Two common approaches are outlined below.

A multi-step synthesis starting from 2,3,6-trichloropyridine is detailed in the patent literature.[6] The general workflow involves oxidation, cyanation, deoxygenation, and finally hydrolysis to yield the desired product.

Experimental Workflow: Synthesis from 2,3,6-Trichloropyridine

Caption: Multi-step synthesis of 3,6-dichloro-2-pyridinecarboxylic acid.

Detailed Methodology:

-

Oxidation: 2,3,6-trichloropyridine is dissolved in glacial acetic acid with a catalyst (e.g., molybdenum trioxide). Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80°C). After the reaction is complete, the catalyst is filtered, and the solvent is concentrated to yield 2,3,6-trichloropyridine N-oxide.[6]

-

Cyanation: The N-oxide is dissolved in a solvent like DMF, and a cyanide source (e.g., sodium cyanide) is added. The reaction is heated, and upon completion, the product, 2-cyano-3,6-dichloropyridine N-oxide, is isolated, often by recrystallization from ethanol.[6]

-

Deoxygenation: The cyano-N-oxide is treated with a deoxygenating agent such as phosphorus trichloride. The resulting 2-cyano-3,6-dichloropyridine is then isolated.[6]

-

Hydrolysis: The 2-cyano-3,6-dichloropyridine is hydrolyzed using a base like sodium hydroxide in an alcoholic solvent. Acidification of the reaction mixture then precipitates the final product, 3,6-dichloro-2-pyridinecarboxylic acid.[6]

An alternative, high-yield method involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[7]

Experimental Workflow: Electrochemical Synthesis

References

- 1. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,6-Dichloropyridine-2-carboxylic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3,6-Dichloro-2-pyridinecarboxylic Acid | 1702-17-6 | TCI AMERICA [tcichemicals.com]

- 5. helixchrom.com [helixchrom.com]

- 6. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]

- 7. eag.com [eag.com]

Historical development and discovery of Clopyralid as a herbicide

An In-depth Technical Guide to the Historical Development and Discovery of Clopyralid as a Herbicide

Introduction

This compound, chemically known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective, post-emergence herbicide that has been instrumental in the management of broadleaf weeds.[1][2] As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, effectively controlling problematic weeds such as thistles and clovers in a variety of settings, including cereal crops, pastures, and turf.[1][2][3] Developed by Dow AgroSciences (now part of Corteva Agriscience), its journey from discovery to a widely used agricultural tool reflects significant advancements in herbicide science.[3] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and key experimental evaluations of this compound for researchers and professionals in the field.

Historical Development

The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram by Dow Chemical.[4] This foundational work paved the way for the discovery of this compound in the same era.[5] While discovered in the early 1960s, this compound was not commercially launched until 1975, offering a different spectrum of weed control and enhanced selectivity compared to its predecessor.[4][5] It was first registered for use in the United States in 1987.[6][7]

Timeline of Key Milestones

| Year | Milestone |

| Early 1960s | Discovery of this compound by Dow Chemical research scientists.[5] |

| 1975 | Commercial launch of this compound as a herbicide.[5] |

| Late 1970s | Further development and initial registrations of this compound-based products.[8] |

| 1987 | First registered for use in the United States by the EPA.[6][7] |

| 2002 | Voluntary de-registration by Dow AgroSciences for use on domestic lawns in the US due to compost contamination issues.[2] |

Chemical Synthesis of this compound (3,6-Dichloropicolinic Acid)

The synthesis of this compound has been approached through various chemical routes. Commercial production often starts with chlorinated pyridine derivatives.[8] One common laboratory and potential industrial synthesis involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[9] Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine and electrochemical synthesis from 3,4,5,6-tetrachloropicolinic acid.[5][9][10]

Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from documented laboratory synthesis procedures.[9]

Materials:

-

3,5,6-trichloro-4-hydrazinopicolinic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Methylene chloride (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 milliliters of water.

-

Add a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water to the flask.

-

Heat the mixture to reflux.

-

While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.

-

Continue heating under reflux for an additional 45 minutes.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with 35 milliliters of concentrated hydrochloric acid.

-

Extract the aqueous layer with three portions of 100 milliliters of methylene chloride.[9]

-

Combine the organic extracts and dry over magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator to yield 3,6-dichloropicolinic acid.

Mechanism of Action: A Synthetic Auxin Herbicide

This compound is classified as a Group 4 herbicide (HRAC Group O), which acts as a synthetic auxin or an "auxin mimic".[3][11] It mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[12]

Signaling Pathway

This compound is absorbed through the leaves and roots of the plant and is translocated to the growing points.[6][11] At these meristematic tissues, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the destruction of vascular tissue and plant death.[11][12] The plant essentially grows itself to death.[11] Symptoms are typically visible within a few days to weeks after application.[3]

Physicochemical and Herbicidal Properties

The efficacy and environmental fate of this compound are determined by its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₃Cl₂NO₂ | [2] |

| Molecular Weight | 192.00 g/mol | [13] |

| Appearance | Cream to white colored crystals | [8] |

| Water Solubility | 1,000 ppm | [12] |

| Average Soil Half-life | 40 days (can range up to one year) | [12] |

| Primary Degradation | Microbial metabolism in soil and sediments | [12] |

Table 2: Herbicidal Spectrum and Application Rates of this compound

| Target Weeds | Typical Application Rate (g ae/ha) | Crop/Use Site | Reference(s) |

| Thistles (Cirsium spp.), Knapweeds (Centaurea spp.), Clover (Trifolium spp.), Dandelions (Taraxacum officinale) | 105 - 500 | Cereals (Wheat, Barley, Oats), Corn, Pastures, Rangeland, Turf, Rights-of-way | [5][6][11] |

| Canada Thistle (Cirsium arvense) | 140 - 280 | Rangeland and pastures | [14] |

| Cocklebur (Xanthium italicum) | 300 - 500 mL/ha (of a 300 g/L formulation) | Maize | [15] |

Key Experimental Protocols

Protocol for Assessing Post-Emergence Herbicidal Efficacy in Field Trials

This generalized protocol is based on common practices for evaluating herbicide performance.

Objective: To determine the efficacy of different rates of this compound on target broadleaf weeds in a specific crop.

Experimental Design:

-

Randomized complete block design with 4-5 replications.

-

Plot size: e.g., 3m x 10m.

Treatments:

-

Untreated control.

-

This compound at a low rate (e.g., 140 g ae/ha).

-

This compound at a medium rate (e.g., 280 g ae/ha).

-

This compound at a high rate (e.g., 560 g ae/ha).[16]

-

Standard commercial herbicide for comparison.

Procedure:

-

Establish plots in an area with a natural and uniform infestation of the target weed species.

-

Apply herbicides at the post-emergence stage of the weeds (e.g., when weeds are actively growing and at a specific growth stage).

-

Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

-

Assess weed control visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death of weeds).

-

Assess crop injury at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).

-

At the end of the season, harvest the crop from a designated area within each plot to determine yield.

-

Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

Protocol for Determining this compound Persistence During Composting

This protocol is adapted from a study on the dynamics of this compound during composting.[17]

Objective: To quantify the degradation of this compound in compost over time.

Materials:

-

Composting vessels (e.g., small composting experiment units).

-

Manure and straw (or other organic materials).

-

This compound solution of known concentration.

-

Analytical equipment for this compound quantification (e.g., HPLC or GC-MS).

Procedure:

-

Prepare a compost mixture by combining known amounts of organic materials (e.g., 9 kg of dairy cow manure and 3 kg of straw).[17]

-

Divide the mixture into treatment groups.

-

Spike the compost for each treatment group with a this compound solution to achieve desired initial concentrations (e.g., 0 mg/kg, 6.7 mg/kg, and 20 mg/kg).[17]

-

Adjust the moisture content of each mixture to an optimal level for composting (e.g., 55-60%).[17]

-

Place each mixture into a composting vessel and maintain appropriate aeration and temperature.

-

Collect samples from each vessel at regular intervals (e.g., day 0, 7, 14, 28, 42, 57, and 77).[17]

-

Extract this compound from the compost samples using an appropriate solvent.

-

Analyze the extracts to determine the concentration of this compound at each time point.

-

Calculate the half-life of this compound in the compost under the specific experimental conditions.

Visualized Workflows and Pathways

References

- 1. What Makes this compound a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. solutionsstores.com [solutionsstores.com]

- 8. This compound [sitem.herts.ac.uk]

- 9. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. fbn.com [fbn.com]

- 12. invasive.org [invasive.org]

- 13. This compound | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound Herbicides, Triclopyr Herbicides, Farm, Ranch, Range & Pasture Herbicides. Ranch Wholesale, Range & Pasture Supply [ranchwholesale.com]

- 15. researchgate.net [researchgate.net]

- 16. Impact of Application Time and this compound Rate on Strawberry Growth and Yield | Weed Technology | Cambridge Core [cambridge.org]

- 17. Dynamics of this compound herbicide during composting in small composting experiment units [jstage.jst.go.jp]

Metabolic fate of Clopyralid in various soil types and microbial communities

An In-depth Examination of the Biodegradation of the Herbicide Clopyralid Across Diverse Soil Environments and Microbial Communities

This compound, a selective post-emergence herbicide, is widely utilized for the control of broadleaf weeds in various agricultural and non-crop settings. Its environmental persistence and mobility are of significant interest to researchers and environmental scientists. The primary determinant of its fate in the terrestrial environment is microbial metabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound in different soil types, the microbial communities involved in its degradation, and the experimental methodologies used to study these processes.

Introduction to this compound and its Environmental Significance

This compound (3,6-dichloro-2-pyridinecarboxylic acid) is a member of the picolinic acid family of herbicides. It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid, which leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. Due to its high water solubility and low adsorption to soil particles, this compound has the potential to be mobile in the soil profile, particularly in sandy soils, which raises concerns about its potential to leach into groundwater.[1][2] However, its persistence is primarily dictated by the rate of its biodegradation by soil microorganisms.[1] this compound is resistant to degradation by sunlight (photodegradation) and chemical hydrolysis.[1]

The Microbial Degradation of this compound

The principal mechanism for the dissipation of this compound from soil and water is microbial degradation.[1] This process is influenced by a variety of environmental factors, including soil type, temperature, moisture content, and the composition of the native microbial communities.

The Metabolic Pathway: Mineralization to Carbon Dioxide

Current research indicates that soil microorganisms completely mineralize this compound, meaning they break it down into its basic inorganic components. The primary end product of this metabolic process is carbon dioxide (CO₂).[1] A key characteristic of this compound's biodegradation is the general lack of accumulation of intermediate metabolites in the soil.[1]

While the complete, step-by-step enzymatic pathway for this compound in soil microorganisms has not been fully elucidated in publicly available literature, insights from photocatalytic degradation studies suggest potential initial transformation steps. These chemical degradation studies have identified intermediates formed through processes such as dechlorination (removal of chlorine atoms), decarboxylation (removal of the carboxylic acid group), and transformation of the pyridine ring.[3][4] It is plausible that microbial degradation follows a similar initial pattern, employing specific enzymes to carry out these transformations.

Factors Influencing Degradation Rates

The rate at which this compound is degraded can vary significantly depending on soil properties and environmental conditions. Generally, conditions that are favorable for microbial growth and activity will accelerate the degradation of this compound. These factors include:

-

Soil Moisture and Temperature: Higher soil moisture and warmer temperatures generally lead to faster degradation rates.[1]

-

Organic Matter Content: The degradation of this compound is typically faster in soils with a high organic carbon content.[5] Conversely, as organic matter decreases, the likelihood of this compound leaching increases.[5]

-

Soil Type: Soil texture plays a role in this compound's persistence. For instance, its half-life can differ between clay, clay loam, and sandy loam soils.[2]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can range from as short as a week to over a year, depending on the conditions.[1]

| Soil Type/Condition | Half-life (DT₅₀) in days | Reference(s) |

| General Range | 10 - 47 | [5] |

| Typical Average | 40 | [1] |

| Alaskan Soils (initial phase) | 9.1 - 23.0 | [6] |

| Clay Loam | 13 | [2] |

| Clay | 38 | [2] |

| Sandy Loam | 36 | [2] |

| Soil with high Cu and Zn | 25 - 27 | |

| Soil with low Cu and Zn | 21 |

Table 1: Reported Half-lives of this compound in Various Soil Types and Conditions.

Microbial Communities Involved in this compound Biodegradation

While the overall soil microbial community contributes to the degradation of this compound, specific groups of bacteria are thought to be key players. Research on the biodegradation of other chlorinated aromatic compounds suggests that bacteria from the phyla Proteobacteria and Actinobacteria are likely involved.

Genera such as Pseudomonas and Rhodococcus are well-known for their versatile metabolic capabilities, including the degradation of a wide array of organic pollutants and chlorinated compounds.[7][8][9] Although direct evidence specifically linking these genera to the complete mineralization of this compound is still an area of active research, their known enzymatic machinery makes them strong candidates.

The application of this compound can have a transient impact on the broader soil microbial community. Studies have shown a temporary decrease in soil enzyme activity, such as dehydrogenase activity, following the application of this compound.[10][11] However, these effects are often short-lived, with microbial populations demonstrating the ability to recover and adapt.[11]

Experimental Protocols for Studying this compound's Metabolic Fate

The study of this compound's degradation in soil involves a combination of laboratory and field experiments. Below are detailed methodologies for key experiments.

Soil Microcosm Incubation Study

This laboratory-based method allows for the study of this compound degradation under controlled conditions.

Objective: To determine the rate of this compound degradation in a specific soil type and to differentiate between biotic and abiotic degradation.

Materials:

-

Freshly collected soil, sieved to <2mm.

-

Analytical grade this compound.

-

Sterile deionized water.

-

Incubation vessels (e.g., glass jars with loose-fitting lids).

-

Autoclave or gamma irradiation source for soil sterilization.

-

Incubator.

-

Analytical instrumentation (LC-MS/MS or HPLC-UV).

Procedure:

-

Soil Preparation: A portion of the collected soil is sterilized to serve as an abiotic control. This is typically done by autoclaving at 121°C for 60 minutes on two consecutive days or by gamma irradiation.

-

Spiking: Both the sterile and non-sterile soil samples are spiked with a known concentration of this compound dissolved in a small amount of solvent (e.g., acetone), which is then allowed to evaporate.

-

Moisture Adjustment: The moisture content of the soil is adjusted to a specific level, typically 50-60% of the water-holding capacity, using sterile deionized water.

-

Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: Sub-samples are collected from each microcosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction and Analysis: this compound is extracted from the soil samples and the concentration is quantified using an appropriate analytical method.

Analytical Method: Extraction and Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in soil or compost samples.

Procedure:

-

Extraction: A known weight of the soil sample (e.g., 10 g) is placed in a centrifuge tube. An extraction solvent, such as methanol containing 0.1N NaOH, is added.[12] The mixture is shaken vigorously and then allowed to sit overnight to ensure complete extraction.[12]

-

Centrifugation and Filtration: The sample is centrifuged to separate the soil particles from the extract. The supernatant is then filtered.

-

Solid-Phase Extraction (SPE) Cleanup: The extract is acidified with hydrochloric acid (HCl) and passed through a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).[12][13] The cartridge is washed to remove interfering substances, and then the this compound is eluted with a suitable solvent like dichloromethane (DCM) or methanol.[12][13]

-

Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution compatible with the LC-MS/MS system, for example, a mixture of acetonitrile and 0.1% formic acid.[13]

-

LC-MS/MS Analysis: The final extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in negative-ion electrospray ionization mode.[13] Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language can effectively illustrate the workflows of experiments and the logical relationships in the metabolic fate of this compound.

Caption: Experimental workflow for a soil microcosm study of this compound degradation.

Caption: Logical relationships in the metabolic fate of this compound in soil.

Conclusion

The metabolic fate of this compound in soil is a complex process predominantly driven by microbial activity. While the overarching pathway leads to complete mineralization, the rate of this degradation is highly dependent on a range of soil and environmental factors. A thorough understanding of these processes is crucial for predicting the environmental behavior of this compound and for developing strategies to mitigate any potential environmental risks. Future research should focus on the definitive identification of the specific microbial species and enzymatic pathways responsible for the breakdown of this widely used herbicide. This will not only enhance our fundamental understanding of microbial metabolism but also open avenues for potential bioremediation strategies for this compound-contaminated sites.

References

- 1. invasive.org [invasive.org]

- 2. This compound | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 6. Field degradation of aminopyralid and this compound and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmb.or.kr [jmb.or.kr]

- 8. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. eag.com [eag.com]

An In-depth Technical Guide to the Environmental Degradation and Transport Processes of Clopyralid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clopyralid, a selective, systemic herbicide of the pyridine carboxylic acid family, is widely utilized for the control of broadleaf weeds. Its environmental persistence and mobility are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the degradation and transport processes of this compound in the environment. The primary mode of degradation is microbial metabolism in soil, with the herbicide being notably resistant to photodegradation and hydrolysis. Due to its high water solubility and low adsorption to soil particles, this compound exhibits a high potential for leaching, although field studies have shown that its actual mobility can be influenced by various environmental factors. This document summarizes key quantitative data, details experimental protocols for assessing its environmental fate, and provides visual representations of its degradation pathways and the factors influencing its behavior in the ecosystem.

Chemical and Physical Properties of this compound

Understanding the fundamental chemical and physical properties of this compound is crucial for predicting its environmental behavior.

| Property | Value | Reference |

| Chemical Formula | C6H3Cl2NO2 | [1] |

| Molecular Weight | 192.0 g/mol | N/A |

| Water Solubility | 1,000 - 9,000 mg/L (at 25°C) | [1] |

| Vapor Pressure | 1.7 mPa (at 25°C) | N/A |

| pKa | 2.0 - 2.3 | N/A |

| Log Kow | 1.81 (pH 5), 2.63 (pH 7), 2.55 (pH 9) | N/A |

Environmental Degradation of this compound

The persistence of this compound in the environment is primarily dictated by microbial activity in the soil.

Microbial Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil and aquatic sediments.[1] The rate of this process is significantly influenced by soil moisture, temperature, and organic matter content, with optimal conditions being warm, moist soils.[1] No significant accumulation of harmful metabolites from microbial degradation has been reported.[1]

Photodegradation

This compound is highly resistant to degradation by sunlight.[1] While some laboratory studies have shown potential for photocatalytic degradation in the presence of catalysts like TiO2, this is not a significant degradation pathway under normal environmental conditions.

Hydrolysis

This compound is stable to hydrolysis, showing no significant degradation in water under typical environmental pH ranges.[1]

Degradation Data Summary

The following table summarizes the degradation half-life of this compound in soil from various studies.

| Soil Type | Half-life (DT50) in Days | Conditions | Reference |

| Various | 14 - 56 (Typical: 40) | Field studies | N/A |

| Subtropical soil | 13.39 | Field conditions | [2] |

| Alaskan soils | 9.1 - 23.0 | Field conditions (initial rapid phase) | [3] |

| Loam | 12 (surface), 18 (subsurface) | Field study in canola field | [4] |

| Sandy Loam | 13 (surface), 26 (subsurface) | Field study in canola field | [4] |

| Various | 10 - 47 | Dependent on soil temperature and composition | [5] |

| Various | 12 - 90 | General estimate from various sources | [6] |

| Clay soils | Undetectable after 4 months | Field study in Sweden | N/A |

Transport Processes of this compound

The high water solubility and low soil adsorption of this compound contribute to its potential for movement within the environment.

Leaching

This compound has a high potential for leaching through the soil profile, which could lead to groundwater contamination.[1][5] However, the extent of leaching is highly dependent on soil type, rainfall, and microbial activity.[5] In some field studies, leaching has been observed to be less than predicted by its chemical properties.

Runoff

Surface runoff can also contribute to the transport of this compound to non-target areas and surface water bodies. The amount of runoff is influenced by factors such as rainfall intensity, soil type, and application practices.

Volatilization

This compound has a low vapor pressure, indicating that volatilization is not a significant transport pathway under normal field conditions.[1]

Transport Data Summary

The following tables summarize key transport parameters and findings for this compound.

Sorption and Mobility Parameters

| Parameter | Value | Soil Type/Conditions | Reference |

| Koc | 6 - 60 mL/g | Various | N/A |

| Kd | 0.083 - 0.364 | Six different soil types | [7] |

Leaching and Runoff Data

| Study Type | Finding | Conditions | Reference |

| Leaching | Detected at depths up to 180 cm | 20 days after application | [1] |

| Leaching | Maximum penetration depth of 34 cm | 56 days after spraying in canola fields | [4] |

| Runoff | 0.01% of applied amount lost | Following a significant rainfall event | [1] |

| Runoff | Maximum of 0.02% of applied amount lost | From clay soils in Sweden | [1] |

Experimental Protocols

This section provides an overview of standardized protocols for key environmental fate studies of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Soil samples (typically sandy loam, silty loam, loam, or loamy sand) are treated with the test substance.[8] The study is conducted in the dark in biometer flasks or a flow-through system under controlled temperature and moisture.[8][9]

-

Application: The test substance, often 14C-labeled for mineralization studies, is applied to the soil at a concentration equivalent to the maximum recommended field application rate.[8]

-

Incubation: The treated soil is incubated for up to 120 days.[8][9]

-

Sampling and Analysis: At specified intervals, soil samples are extracted with appropriate solvents.[8][9] The extracts are analyzed for the parent compound and its transformation products using techniques like HPLC or LC-MS/MS.[10] Evolved 14CO2 is trapped to quantify mineralization.[8] Volatile organic compounds are collected using appropriate traps.[8]

-

Data Analysis: The rate of degradation (DT50 and DT90) and the formation and decline of transformation products are calculated.[9] A mass balance is established to account for the distribution of the applied radioactivity.[8]

Leaching in Soil Columns (EPA OPPTS 835.1240 / OECD 312)

Objective: To assess the mobility and leaching potential of this compound and its degradation products in soil.

Methodology:

-

Test System: Soil columns (typically at least 30 cm long and 4 cm in diameter) are packed with sieved soil or undisturbed soil cores are used.[11]

-

Application: The test substance (parent compound for a leaching study or aged residues from a degradation study) is applied to the top of the soil column.[11] The amount applied should be sufficient for detection in the leachate and soil segments.[11]

-

Leaching: The columns are leached with a defined amount of artificial rainwater (e.g., 0.01 M CaCl2 solution) over a specific period (e.g., 48 hours).[11]

-

Sample Collection: The leachate is collected in fractions. After the leaching period, the soil column is sectioned into segments (e.g., every 5 cm).

-

Analysis: The concentration of the test substance and its transformation products in the leachate fractions and soil segments is determined using appropriate analytical methods (e.g., HPLC-UV, LC-MS/MS).

-

Data Analysis: A mobility profile is generated, showing the distribution of the substance throughout the soil column and in the leachate.

Analytical Method for this compound in Soil and Water by HPLC-UV

Objective: To quantify the concentration of this compound in soil and water samples.

Methodology:

-

Sample Preparation (Soil):

-

A known weight of soil (e.g., 50 g) is extracted with a suitable solvent mixture (e.g., methanol/water with a basic modifier).

-

The mixture is shaken or sonicated and then centrifuged or filtered.

-

The supernatant is collected and may be subjected to a clean-up step using Solid Phase Extraction (SPE) to remove interfering substances.[2]

-

-

Sample Preparation (Water):

-

Water samples may be filtered to remove suspended solids.

-

Depending on the expected concentration, a pre-concentration step using SPE may be necessary.

-

-

HPLC-UV Analysis:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., 0.02% acetic acid in water) and an organic solvent (e.g., methanol:acetonitrile 9:1 v/v).[12][14]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 20 µL.

-

Detection: UV detector set at a wavelength of 229 nm.[12][13]

-

Quantification:

-

A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.[12]

-

Visualizations

The following diagrams illustrate key aspects of this compound's environmental fate.

Caption: Degradation pathways of this compound in the environment.

Caption: Factors influencing the environmental fate of this compound.

Caption: General workflow for an environmental fate study of this compound.

References

- 1. invasive.org [invasive.org]

- 2. Residue Behavior of this compound Herbicide in Soil and Sugar Beet Crop under Subtropical Field Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Field degradation of aminopyralid and this compound and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of leaching depth and decomposition process of this compound herbicide in the soil of rape fields around Gorgan Bay [ejsms.gau.ac.ir]

- 5. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 6. ucanr.edu [ucanr.edu]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. HPLC Determination of Herbicide this compound in Soil and Water | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Indian Journals [indianjournals.com]

Molecular Interaction of Clopyralid with Auxin Receptors in Plants: An In-depth Technical Guide

Abstract

Clopyralid, a synthetic auxin herbicide of the pyridine carboxylic acid class, exerts its phytotoxic effects by mimicking the natural plant hormone indole-3-acetic acid (IAA). This guide provides a detailed technical overview of the molecular interactions between this compound and the TIR1/AFB family of auxin co-receptors. It outlines the current understanding of the binding affinity, receptor selectivity, and the subsequent signaling cascade that leads to herbicidal action. Detailed experimental protocols for studying these interactions are provided, alongside a quantitative summary of binding data for related compounds. This document is intended for researchers, scientists, and professionals in the fields of plant science, weed management, and herbicide development.

Introduction

Synthetic auxin herbicides have been a cornerstone of chemical weed control for over seven decades.[1] They function by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death.[2][3] this compound is a selective post-emergence herbicide effective against many annual and perennial broadleaf weeds, particularly those in the Asteraceae, Fabaceae, and Solanaceae families.[2] Its molecular mode of action begins with its perception by the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-box (AFB) family of proteins, which function as auxin receptors.[1][4] Understanding the specific molecular interactions between this compound and these receptors is crucial for optimizing its use, managing herbicide resistance, and discovering novel herbicidal compounds.

The Core Signaling Pathway

The established model of auxin signaling provides the framework for understanding this compound's mechanism of action. The key components of this pathway are the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.

At low auxin concentrations, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When this compound (or endogenous auxin) is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[5][6] This ternary complex formation (TIR1/AFB-clopyralid-Aux/IAA) is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[4] The SCF complex then polyubiquitinates the Aux/IAA protein, targeting it for degradation by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes that control cell division, elongation, and differentiation.[1] The overexpression of these genes due to the persistent presence of a synthetic auxin like this compound leads to the characteristic symptoms of herbicide damage, including epinasty, stem curling, and ultimately, plant death.[8][9]

Molecular Interaction with TIR1/AFB Receptors

The TIR1/AFB family of auxin receptors in Arabidopsis thaliana consists of six members (TIR1 and AFB1-5).[10][11] There is evidence for functional redundancy as well as specialization among these receptors, with some showing preferential binding to certain classes of auxins.[1]

Binding Affinity and Selectivity

Quantitative structure-activity relationship (qSAR) assays have been conducted to determine the binding efficacy of various auxin herbicides to different TIR1/AFB receptors.[1] While specific kinetic data for this compound is not extensively published, studies on the broader class of pyridine-carboxylate herbicides, which includes this compound, picloram, and aminopyralid, show that they generally exhibit relatively low binding to TIR1/AFB receptors compared to the natural auxin IAA.[1] However, picloram and aminopyralid have demonstrated significantly higher binding to AtAFB5 than to AtTIR1 and AtAFB2.[1] This suggests a degree of selectivity within the pyridine-carboxylate class for the AFB5 receptor clade.

Quantitative Data

The following table summarizes the binding affinities (Kd) and kinetic parameters for representative auxin herbicides with different Arabidopsis TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). While data for this compound is not explicitly provided in this dataset, the values for picloram, another pyridine-carboxylate herbicide, offer a point of comparison.

Table 1: Binding Kinetics of Auxin Herbicides to Arabidopsis TIR1/AFB Receptors

| Compound | Receptor | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| IAA | AtTIR1 | 1.1 x 10⁵ | 3.3 x 10⁻³ | 30 |

| AtAFB2 | 1.2 x 10⁵ | 1.1 x 10⁻² | 92 | |

| AtAFB5 | 2.5 x 10⁵ | 1.9 x 10⁻² | 76 | |

| 2,4-D | AtTIR1 | 2.1 x 10⁴ | 5.8 x 10⁻³ | 276 |

| AtAFB2 | 2.4 x 10⁴ | 1.5 x 10⁻² | 625 | |

| AtAFB5 | 4.1 x 10⁴ | 2.5 x 10⁻² | 610 | |

| Picloram | AtTIR1 | 1.2 x 10⁴ | 4.1 x 10⁻³ | 342 |

| AtAFB2 | 1.5 x 10⁴ | 1.3 x 10⁻² | 867 | |

| AtAFB5 | 1.8 x 10⁵ | 1.5 x 10⁻² | 83 | |

| Halauxifen | AtTIR1 | 4.3 x 10³ | 7.9 x 10⁻³ | 1837 |

| AtAFB2 | 2.9 x 10³ | 1.9 x 10⁻² | 6552 | |

| AtAFB5 | 5.6 x 10⁵ | 1.2 x 10⁻² | 21 | |

| Fluroxypyr | AtTIR1 | 1.3 x 10⁵ | 4.8 x 10⁻³ | 37 |

| AtAFB2 | 1.4 x 10⁵ | 1.2 x 10⁻² | 86 | |

| AtAFB5 | 2.8 x 10⁵ | 1.8 x 10⁻² | 64 |

Data adapted from "The differential binding and biological efficacy of auxin herbicides," Pest Management Science, 2022.[1]

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to characterize the interaction of synthetic auxins like this compound with their receptor targets.

Heterologous Expression and Purification of TIR1/AFB Proteins

To obtain sufficient quantities of receptor proteins for in vitro assays, heterologous expression systems are commonly used.[12][13][14]

Methodology:

-

Gene Cloning: The coding sequences for Arabidopsis TIR1, AFB2, and AFB5 are cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells) are a common system for expressing plant F-box proteins.[1]

-

Protein Purification:

-

Harvest infected cells and lyse them to release the cellular contents.

-

Clarify the lysate by centrifugation.

-

Perform affinity chromatography using a resin that specifically binds the affinity tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the resin to remove non-specifically bound proteins.

-

Elute the purified TIR1/AFB protein.

-

Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (e.g., TIR1/AFB) and an analyte (e.g., Aux/IAA degron peptide in the presence of an auxin).[1][2]

Methodology:

-

Chip Preparation: Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) onto a streptavidin-coated SPR sensor chip.[1]

-

Binding Assay:

-

Flow a solution containing the purified TIR1/AFB protein and this compound (or other auxin) over the sensor chip surface.

-

The formation of the ternary co-receptor complex (TIR1/AFB-clopyralid-Aux/IAA) on the chip surface results in a change in the refractive index, which is detected as a response in the sensorgram.

-

Monitor the association phase (complex formation) and dissociation phase (complex breakdown) in real-time.

-

-

Data Analysis:

-

Fit the sensorgram data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

In Vivo Aux/IAA Degradation Assay

This assay monitors the degradation of Aux/IAA proteins in living plant cells in response to auxin treatment.[7][15][16][17]

Methodology:

-

Plant Material: Utilize transgenic Arabidopsis thaliana lines expressing an Aux/IAA protein fused to a reporter protein (e.g., Luciferase or VENUS) under the control of an inducible promoter.

-

Seedling Growth: Grow seedlings on a suitable medium (e.g., MS agar plates).

-

Induction of Reporter Expression: Induce the expression of the Aux/IAA-reporter fusion protein.

-

This compound Treatment: Treat the seedlings with a solution of this compound or a mock control.

-

Monitoring Degradation: Quantify the reporter signal (e.g., luminescence or fluorescence) over time using a luminometer or fluorescence microscope. A decrease in the signal indicates degradation of the fusion protein.

-

Data Analysis: Plot the normalized reporter signal over time to determine the degradation kinetics and half-life of the Aux/IAA protein in the presence of this compound.

RNA-Sequencing for Gene Expression Analysis

RNA-seq can be used to identify global changes in gene expression in response to this compound treatment, providing insights into the downstream effects of receptor interaction.[3][18][19][20]

Methodology:

-

Plant Treatment: Treat plants with this compound at a specific concentration and for a defined duration. Include a mock-treated control group.

-

RNA Extraction: Harvest plant tissue (e.g., shoots or roots) and extract total RNA.

-

Library Preparation: Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control and read mapping to a reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between this compound-treated and control samples.

-

Perform functional annotation and pathway analysis of the DEGs to understand the biological processes affected by this compound.

-

Conclusion

The molecular interaction of this compound with the TIR1/AFB family of auxin receptors is the critical first step in its herbicidal mode of action. While this compound is part of the pyridine-carboxylate class that generally shows lower binding affinity compared to natural auxins, there is evidence for selective interaction with certain receptor clades, such as AFB5. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the specific binding kinetics of this compound and the downstream consequences of receptor activation. A deeper understanding of these molecular interactions will be instrumental in developing more effective and selective herbicides and in managing the evolution of herbicide resistance in weed populations.

References

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.5. Surface plasmon resonance assays [bio-protocol.org]

- 3. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stackoverflow.com [stackoverflow.com]

- 6. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 7. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]